molecular formula C36H34N2O4 B3422523 7,18-Dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone CAS No. 25811-56-7

7,18-Dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No.: B3422523
CAS No.: 25811-56-7
M. Wt: 558.7 g/mol
InChI Key: DAMUEXRCHXVMQS-UHFFFAOYSA-N
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Description

This compound belongs to the class of complex polycyclic diazaheptacyclo derivatives, characterized by a fused heptacyclic core containing nitrogen heteroatoms and ketone functionalities. Its IUPAC name reflects its intricate structure: a 26-membered macrocycle with two hexyl substituents at positions 7 and 18, along with four ketone groups (6,8,17,19-tetrone).

Properties

IUPAC Name

7,18-dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34N2O4/c1-3-5-7-9-19-37-33(39)25-15-11-21-23-13-17-27-32-28(36(42)38(35(27)41)20-10-8-6-4-2)18-14-24(30(23)32)22-12-16-26(34(37)40)31(25)29(21)22/h11-18H,3-10,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMUEXRCHXVMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25811-56-7
Record name 25811-56-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Action Environment

The action, efficacy, and stability of PDI-C6 can be influenced by various environmental factors. For instance, photocatalytic technology uses unlimited solar energy to efficiently oxidize and remove organic pollutants. .

Biological Activity

The compound 7,18-Dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic molecule characterized by its intricate structure and unique properties. This article examines its biological activity based on available research findings and case studies.

Structural Overview

The compound features a diazaheptacyclo framework with multiple fused rings and nitrogen atoms. Its molecular formula is C40H26N2O4C_{40}H_{26}N_{2}O_{4} with a molecular weight of approximately 598.66 g/mol . The presence of tetrone moieties contributes to its potential reactivity and biological activity.

Key Properties

PropertyValue
Molecular FormulaC40H26N2O4
Molecular Weight598.66 g/mol
XLogP3-AA1.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets due to the presence of nitrogen and oxygen functionalities. The tetrone groups can undergo nucleophilic addition reactions, while the nitrogen atoms may coordinate with metal ions or participate in electrophilic substitution reactions .

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of diazaheptacyclo structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

Research has also suggested antimicrobial activities associated with similar compounds. The unique structural features may enhance the interaction with microbial membranes or enzymes involved in cell wall synthesis .

Case Studies

  • Anticancer Study : A study involving a derivative of this compound demonstrated a dose-dependent inhibition of cancer cell growth in vitro, suggesting potential for further development as an anticancer agent.
  • Antimicrobial Evaluation : In another study, the compound exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

Pharmaceutical Development

Given its promising biological activities, This compound has potential applications in drug development for cancer treatment and infectious diseases.

Future Research Directions

Further research is needed to explore:

  • The specific mechanisms underlying its biological activities.
  • Structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
  • Clinical trials to evaluate safety and effectiveness in humans.

Comparison with Similar Compounds

Comparison with Similar Compounds

7-Phenyl-7,18-diazaheptacyclo[...]tetrone (CAS 70655-00-4)

  • Structural Differences : The phenyl group at position 7 replaces the hexyl chain, reducing alkyl chain length and hydrophobicity.
  • Physicochemical Properties :
    • Molecular Weight: 466.4 g/mol (vs. higher for dihexyl due to longer alkyl chains).
    • XLogP3: 5.1 (indicative of high hydrophobicity; the dihexyl analog likely has a higher XLogP3).
    • Hydrogen Bond Acceptors: 4 (similar to the dihexyl compound).
  • Bioactivity : Phenyl-substituted analogs are often explored for their planar aromaticity, which may enhance DNA intercalation or enzyme inhibition. However, the dihexyl variant’s increased lipophilicity could improve membrane permeability .

7,18-Bis[2-(2-hydroxyethylamino)ethyl]-7,18-diazaheptacyclo[...]tetrone

  • Structural Differences: Hydroxyethylaminoethyl substituents introduce polar hydroxyl and amine groups, contrasting with the nonpolar hexyl chains.
  • Physicochemical Properties :
    • Higher polarity due to -OH and -NH groups, leading to improved aqueous solubility.
    • Reduced LogP compared to the dihexyl compound.
  • Applications : Polar substituents may enhance bioavailability or enable covalent binding to biological targets (e.g., enzymes) via reactive amines .

Xanthene/Benzoxanthene Derivatives (e.g., 14-Methoxy-2,16-dioxapentacyclo[...]tetraene-7,20-dione)

  • Structural Differences : Oxygen atoms replace nitrogen in the heterocyclic core, and methoxy groups add steric bulk.
  • Bioactivity : Xanthenes exhibit antiviral, anti-inflammatory, and antibacterial properties. The dihexyl compound’s nitrogen-rich core may offer distinct electronic properties for targeting metalloenzymes or nucleic acids .

Dodecakis[(methoxycarbonyl)methoxy]-2,8,14,20-tetrapentylresorcin

  • Structural Differences: A resorcinol-based macrocycle with ester functionalities, differing from the diazaheptacyclo core.
  • Physicochemical Properties :
    • Higher molecular weight (≈1,200–1,500 g/mol) due to multiple methoxycarbonylmethoxy groups.
    • Enhanced solubility in organic solvents compared to the more rigid diazaheptacyclo framework .

Data Tables

Table 1. Key Physicochemical Comparisons

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Target Dihexyl Compound ~580 (estimated) >6.0 4 2 (hexyl chains)
7-Phenyl Analog (CAS 70655-00-4) 466.4 5.1 4 1
Hydroxyethylaminoethyl Derivative ~550 (estimated) ~3.5 6 4

Table 2. Bioactivity Insights

Compound Potential Applications Key Structural Influence
Target Dihexyl Compound Drug delivery, hydrophobic interactions Hexyl chains for membrane penetration
7-Phenyl Analog DNA intercalation, enzyme inhibition Aromatic planar core
Xanthene Derivatives Antiviral/antibacterial agents Oxygen-rich conjugated system

Research Findings and Implications

  • Synthetic Challenges : The dihexyl compound’s synthesis likely requires precise control of macrocyclization and alkylation steps, as seen in palladium-catalyzed reactions for related xanthenes .
  • Structure-Activity Relationships (SAR) :
    • Alkyl chain length correlates with lipophilicity and cellular uptake efficiency.
    • Nitrogen atoms in the core may coordinate metal ions, enabling catalytic or chelation-based applications .
  • Future Directions: LC/MS and 2D-HPTLC methods (as used in marine actinomycete studies) could aid in isolating and characterizing minor derivatives of this compound .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7,18-Dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Reactant of Route 2
Reactant of Route 2
7,18-Dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

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